molecular formula C15H21FN2O2 B2709402 Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate CAS No. 1121599-78-7

Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B2709402
CAS No.: 1121599-78-7
M. Wt: 280.343
InChI Key: YMYDATBWMZVJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H21FN2O2 . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the tert-butyl group and the fluorophenyl group in its structure imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-fluorophenylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study the effects of fluorinated piperazine derivatives on biological systems. It is also used in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Biological Activity

Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of piperazine derivatives, characterized by the presence of a tert-butyl group and a 2-fluorophenyl moiety. Its synthesis typically involves nucleophilic substitution reactions, where tert-butyl piperazine-1-carboxylate reacts with various electrophiles to yield diverse derivatives. For instance, one study reported the synthesis of similar compounds using modified Bruylants approaches, emphasizing the importance of steric factors in determining biological activity .

Anticancer Properties

This compound has been investigated for its anticancer properties. In vitro studies have shown that certain piperazine derivatives can induce apoptosis in cancer cell lines such as MCF-7. For example, compounds with similar structures increased p53 expression and activated caspase-3 pathways, leading to enhanced apoptotic activity . Although specific data on this compound is limited, its structural analogs suggest a potential for similar mechanisms.

Antiviral Activity

Research indicates that piperazine derivatives can exhibit antiviral properties. A related study identified compounds that inhibited Chikungunya virus (CHIKV) effectively, demonstrating that modifications in the piperazine ring could enhance selectivity and potency against viral targets . While direct studies on this compound are scarce, its structural relatives have shown promise in this area.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications at various positions of the piperazine ring can lead to significant changes in potency and selectivity. For example:

CompoundModificationIC50 (µM)Activity
1Base structure14.1Moderate
2Fluorine substitution5.4High
3Alkyl chain extension17.2Low

This table illustrates how different modifications impact biological activity, with fluorine substitutions generally enhancing potency against specific targets .

Case Studies and Research Findings

Several studies have reported on related compounds with promising biological activities:

  • Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested against MCF-7 cells, showing IC50 values indicating significant cytotoxicity. Modifications led to enhanced selectivity towards cancer cells over normal cells .
  • Antiviral Screening : In a study focusing on antiviral agents against CHIKV, several piperazine-based compounds were identified as potent inhibitors, with selectivity indices indicating favorable therapeutic profiles .
  • Tuberculosis Inhibition : Research on related piperazine compounds demonstrated low cytotoxicity while retaining efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains .

Properties

IUPAC Name

tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYDATBWMZVJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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